N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-12-18(20(26)24-10-11-28-21(24)22-12)23-19(25)17-13-6-2-4-8-15(13)27-16-9-5-3-7-14(16)17/h2-11,17H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDXEOBSDKLSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide typically involves multi-step reactions. One common synthetic route includes the initial formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the xanthene moiety. Key steps in the synthesis may involve:
Cyclization Reactions: Formation of the thiazolo[3,2-a]pyrimidine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as methyl and oxo groups under controlled conditions.
Coupling Reactions: Coupling of the thiazolo[3,2-a]pyrimidine core with the xanthene moiety using reagents like bromine and oxidation agents
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydrazine for reduction, and various oxidizing agents for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can lead to the formation of brominated derivatives, while oxidation can yield oxo-functionalized products .
Scientific Research Applications
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication and protein synthesis.
Inducing Oxidative Stress: Generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thiazolo[3,2-a]pyrimidine core is a common feature in several bioactive compounds. Key comparisons include:
Key Observations :
- The target compound’s xanthene carboxamide group distinguishes it from the ethyl carboxylate and benzylidene substituents in .
- Carbazole-containing analogs () exhibit broader antimicrobial activity due to the planar carbazole system, which facilitates DNA intercalation .
Crystal Packing and Hydrogen Bonding:
- The thiazolo-pyrimidine core in exhibits a puckered conformation (flattened boat) with a dihedral angle of 80.94° between the thiazolo-pyrimidine and phenyl rings. This distortion may influence binding to biological targets .
- Hydrogen bonding patterns (C–H···O) in stabilize crystal packing along the c-axis, a feature common in thiazolo-pyrimidine derivatives. The target compound’s xanthene group may introduce additional van der Waals interactions due to its extended aromatic system .
Pharmacological Potential
- Thiazolo-pyrimidine Derivatives : Compounds like those in show promise in cancer therapy due to kinase inhibition. The 2,4,6-trimethoxybenzylidene group enhances lipophilicity, aiding cellular uptake .
- Xanthene Carboxamides : Xanthene derivatives are explored for CNS activity, but their bulk may reduce solubility compared to smaller substituents like ethyl carboxylates .
- Carbazole Analogs : highlights carbazole’s role in intercalating DNA, suggesting the target compound’s xanthene group could offer similar benefits with reduced toxicity .
Biological Activity
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the thiazolopyrimidine family and exhibits potential as an enzyme inhibitor and antimicrobial agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound's structural formula is represented as follows:
This structure is significant as it contributes to the compound's interaction with various biological targets.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
- DNA Interaction : It may interfere with DNA replication and transcription processes, contributing to antiproliferative effects.
Biological Activity Evaluation
Recent studies have evaluated the antimicrobial and cytotoxic properties of this compound. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of thiazolopyrimidine compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 µM |
| 3g | Escherichia coli | 0.21 µM |
| 3f | Staphylococcus aureus | Significant activity observed |
These results show that the compound has potent inhibitory effects against clinically relevant pathogens, suggesting its potential as a therapeutic agent.
Cytotoxicity Studies
In vitro assays using MTT assays demonstrated that compounds derived from this class showed promising cytotoxic effects on various cancer cell lines, indicating their potential in cancer therapy.
Case Studies
- In Silico Studies : Molecular docking studies have revealed that the most active compounds form key interactions with important residues at the binding sites of enzymes such as DNA gyrase and MurD, which are critical targets for antibacterial activity.
- Comparative Analysis : When compared to established antibiotics like ciprofloxacin, compounds like 3g exhibited superior antibacterial activity against specific strains, highlighting their potential as alternatives in antibiotic therapy.
Research Applications
The unique properties of this compound make it a candidate for various applications:
- Medicinal Chemistry : The compound is being explored for its potential in developing new drugs targeting specific enzymes associated with diseases such as HIV.
- Agricultural Chemistry : Its antifungal properties suggest applications in protecting crops from fungal infections.
- Material Science : The compound's unique structure may lead to developments in new materials with specific electronic or optical properties.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Core Formation | Chloroacetic acid, NaOAc | Acetic acid/anhydride | Reflux (8–10 h) | 78% |
| Coupling | DCC/DMAP | DCM | RT (24 h) | 65–70% |
(Basic) How is the crystal structure of this compound determined, and what are the key structural features?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Q. Key Structural Insights :
- The thiazolo[3,2-a]pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane) .
- Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) indicate steric strain .
- Intermolecular C–H···O hydrogen bonds stabilize crystal packing (e.g., d(O···H) = 2.52 Å) .
Q. Table 2: Selected Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | P 1 | |
| Unit Cell (Å, °) | a=9.34, b=11.28, c=12.56; α=90, β=105.3, γ=90 | |
| R-factor | 0.045 |
(Basic) What preliminary biological activities have been reported for this compound?
Methodological Answer:
While direct data on N-(7-methyl-5-oxo-5H-thiazolo[...]xanthene-9-carboxamide is limited, analogs show:
- Antimicrobial Activity : Thiazolo[3,2-a]pyrimidine derivatives inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus) via membrane disruption .
- Anticancer Potential : Xanthene-carboxamide derivatives induce apoptosis in cancer cell lines (IC₅₀: 10–25 µM) by targeting topoisomerase II .
- Validation : Use MTT assays for cytotoxicity and SPR for binding affinity studies .
(Advanced) How can molecular docking studies be optimized to understand the compound's interaction with biological targets?
Methodological Answer:
- Target Selection : Prioritize proteins with conserved binding pockets (e.g., kinases, DNA topoisomerases) .
- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for energy minimization.
- Validation : Cross-check docking poses with experimental data (e.g., X-ray co-crystals) and calculate binding free energy (ΔG) via MM/GBSA .
- Case Study : Docking of a related thiazolo-pyrimidine into EGFR kinase (PDB: 1M17) revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .
(Advanced) What strategies resolve discrepancies in crystallographic data during structural refinement?
Methodological Answer:
- Data Quality : Ensure high-resolution (<1.0 Å) datasets to reduce ambiguity in electron density maps .
- Software Cross-Validation : Compare SHELXL-refined structures with outputs from Olex2 or CRYSTAL to identify outliers .
- Hydrogen Bond Analysis : Apply graph-set notation (e.g., Etter’s rules) to validate intermolecular interactions .
- Example : Discrepancies in torsion angles (e.g., C9–O1–C10–C11 = 178.0°) were resolved by iterative refinement and manual adjustment of thermal parameters .
(Advanced) How does modifying substituents on the thiazolo[3,2-a]pyrimidine core affect bioactivity?
Methodological Answer:
Q. Table 3: Substituent Impact on Bioactivity
| Substituent | Property Modified | Bioactivity Trend |
|---|---|---|
| –OCH₃ | Lipophilicity | Increased membrane permeability |
| –CF₃ | Electrophilicity | Enhanced enzyme inhibition |
| –Ph | Steric bulk | Reduced metabolic clearance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
